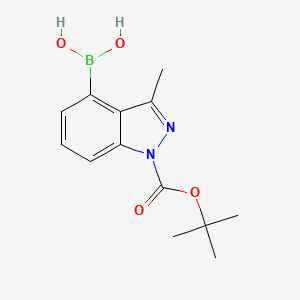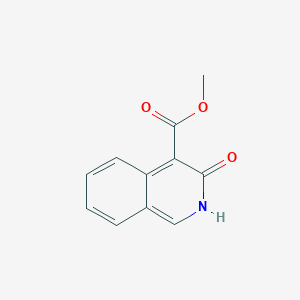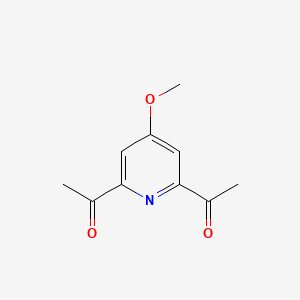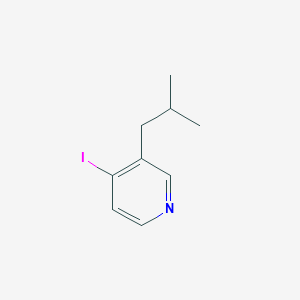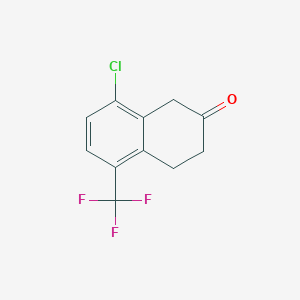
2-(3-(Bromomethyl)phenyl)pyridine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(Bromomethyl)phenyl)pyridine hydrobromide is a chemical compound with the molecular formula C12H10BrN·HBr. It is a derivative of pyridine and is often used in various chemical reactions and research applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Bromomethyl)phenyl)pyridine hydrobromide typically involves the bromination of 2-(3-methylphenyl)pyridine. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction mixture is then heated to facilitate the bromination process. After the reaction is complete, the product is isolated and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-(Bromomethyl)phenyl)pyridine hydrobromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Corresponding oxides or hydroxyl derivatives.
Reduction Reactions: Corresponding amines or alcohols.
Applications De Recherche Scientifique
2-(3-(Bromomethyl)phenyl)pyridine hydrobromide is used in a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of 2-(3-(Bromomethyl)phenyl)pyridine hydrobromide involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing new drugs.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Bromomethyl)pyridine hydrobromide
- 4-(Bromomethyl)pyridine hydrobromide
- 2-Picolyl bromide hydrobromide
Uniqueness
2-(3-(Bromomethyl)phenyl)pyridine hydrobromide is unique due to the presence of both a bromomethyl group and a phenyl group attached to the pyridine ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
Propriétés
Formule moléculaire |
C12H11Br2N |
|---|---|
Poids moléculaire |
329.03 g/mol |
Nom IUPAC |
2-[3-(bromomethyl)phenyl]pyridine;hydrobromide |
InChI |
InChI=1S/C12H10BrN.BrH/c13-9-10-4-3-5-11(8-10)12-6-1-2-7-14-12;/h1-8H,9H2;1H |
Clé InChI |
OOLMSOBOZIRNQN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=CC=CC(=C2)CBr.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


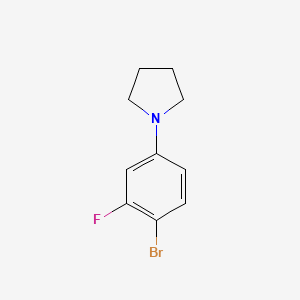
![2-Bromo-5,6-dimethoxy-1H-benzo[d]imidazole](/img/structure/B13665605.png)
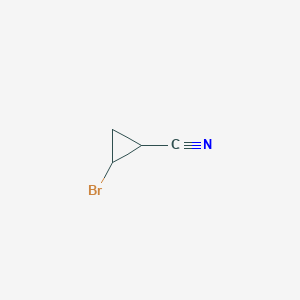
![8-Methoxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13665626.png)
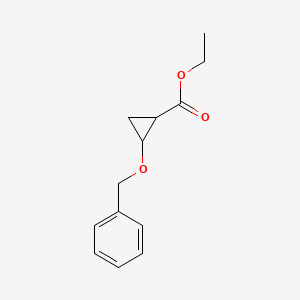
![2-Iodo-4,6-dimethylbenzo[d]thiazole](/img/structure/B13665636.png)
![5-Methoxy-1'-methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13665637.png)
![5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13665639.png)
